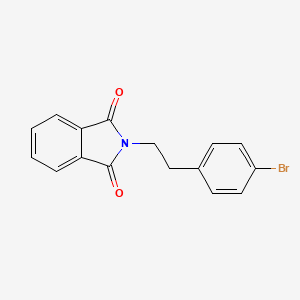

N-(4-Bromopheneethyl-phthalimide

Beschreibung

Significance of Phthalimide (B116566) Scaffold in Organic Synthesis and Chemical Biology

The phthalimide scaffold, characterized by a dicarbonyl-nitrogen-containing ring system, is a cornerstone in organic synthesis and chemical biology. rsc.orgf1000research.com This structural motif is not only found in a variety of pharmaceuticals, natural products, and agrochemicals but also serves as a versatile building block in numerous organic transformations. rsc.org The imide structure, consisting of two carbonyl groups bound to a nitrogen atom, renders the molecule relatively hydrophobic and neutral, allowing it to traverse biological membranes. japsonline.com

First introduced in organic synthesis by Siegmund Gabriel in 1887, phthalimide and its derivatives have become crucial precursors. rsc.org They are widely used as a masked source of ammonia (B1221849), which is often more advantageous than using free ammonia in chemical reactions. vedantu.comturito.com This property is famously exploited in the Gabriel synthesis of primary amines, a fundamental transformation in organic chemistry. vedantu.comwikipedia.org The synthesis involves the N-alkylation of potassium phthalimide followed by hydrolysis or hydrazinolysis to release the primary amine. wikipedia.org

In the realm of medicinal chemistry, the phthalimide core is a recognized pharmacophore, exhibiting a wide array of biological activities. rsc.orgf1000research.com These include anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and even anti-HIV properties. rsc.orgvedantu.comturito.com The structural similarity of some phthalimide derivatives to benzodiazepines and barbiturates has led to their investigation as anxiolytic agents. japsonline.com

Role of Halogenated Organic Compounds in Modern Chemical Disciplines

Halogenated organic compounds, which contain one or more halogen atoms (fluorine, chlorine, bromine, or iodine), play a pivotal role in modern chemical disciplines. wikipedia.orglibretexts.org The introduction of a halogen atom into an organic molecule can significantly alter its physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. byjus.com This makes them highly valuable in drug design and materials science.

Halogens are highly reactive nonmetals with seven valence electrons, readily forming bonds with other elements. byjus.combritannica.com Their reactivity decreases down the group from fluorine to iodine. wikipedia.org In organic synthesis, halogenated compounds serve as key intermediates for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations.

Brominated compounds, in particular, are frequently used as flame retardants and have applications in the synthesis of pesticides. libretexts.orgrroij.com The carbon-bromine bond is weaker than the carbon-chlorine bond, making brominated compounds more reactive and thus useful in synthetic chemistry. In medicinal chemistry, the incorporation of bromine can enhance the biological activity of a compound. byjus.com

Contextualization of N-(4-Bromophenethyl)-phthalimide as a Model Compound for Advanced Studies

N-(4-Bromophenethyl)-phthalimide serves as an excellent model compound for advanced studies due to the combination of the versatile phthalimide scaffold and a halogenated functional group. This compound encapsulates the key features of both N-substituted phthalimides and halogenated organic compounds, making it a valuable tool for exploring new synthetic methodologies and investigating structure-activity relationships.

The synthesis of N-(4-Bromophenethyl)-phthalimide and its analogs allows researchers to study the impact of the halogen substituent on the chemical and biological properties of the molecule. The bromine atom provides a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the creation of diverse molecular architectures.

The study of such model compounds is crucial for advancing our understanding of fundamental chemical principles and for the development of new functional molecules with potential applications in medicine, agriculture, and materials science.

| Property | Value |

| Molecular Formula | C₁₆H₁₂BrNO₂ |

| Molar Mass | 330.18 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 128-132 °C |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(4-bromophenyl)ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO2/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHAQWVPXYIADCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Bromophenethyl Phthalimide and Analogues

Classical and Contemporary Approaches to Phthalimide (B116566) Synthesis

The construction of the phthalimide framework can be achieved through several reliable synthetic routes. The most prominent among these are the Gabriel synthesis and the direct condensation of phthalic anhydride (B1165640) with primary amines. byjus.comorganic-chemistry.org Both methods have been refined over the years to improve yields, reduce reaction times, and enhance substrate scope.

Gabriel Synthesis Variants

The Gabriel synthesis is a classic and robust method for transforming primary alkyl halides into primary amines, using a phthalimide derivative as a protected form of ammonia (B1221849). byjus.comwikipedia.org This method effectively prevents the common issue of over-alkylation that plagues direct alkylation of ammonia. masterorganicchemistry.com The synthesis proceeds in two main stages: the N-alkylation of a phthalimide salt followed by the deprotection of the resulting N-alkylphthalimide to release the desired primary amine. wikipedia.org

The initial step involves the deprotonation of phthalimide, which is notably acidic (pKa ≈ 8.3) due to the two electron-withdrawing carbonyl groups that stabilize the resulting anion. masterorganicchemistry.comorganic-chemistry.org Common bases used for this purpose include potassium hydroxide (B78521) (KOH), sodium hydride (NaH), or potassium hydride (KH), which generate the potassium or sodium salt of phthalimide. byjus.commasterorganicchemistry.com

Step 1: Formation of the Phthalimide Anion

This nucleophilic phthalimide anion is then reacted with a primary alkyl halide, such as 4-bromophenethyl bromide, in a standard SN2 reaction to form the N-substituted phthalimide intermediate. libretexts.org

Step 2: N-Alkylation

The final step is the liberation of the primary amine. While traditional methods employed harsh acidic hydrolysis, the Ing-Manske procedure, which uses hydrazine (B178648) (N₂H₄) in a process called hydrazinolysis, is now more common. wikipedia.orgmasterorganicchemistry.com This step involves refluxing the N-alkylphthalimide with hydrazine hydrate (B1144303) in an alcoholic solvent. sciencemadness.org The reaction yields the primary amine and a stable cyclic byproduct, phthalhydrazide (B32825), which can often be removed by filtration. wikipedia.orglibretexts.org

Step 3: Hydrazinolysis

Modern variations of the Gabriel synthesis have introduced improvements such as the use of phase-transfer catalysts (e.g., quaternary ammonium (B1175870) or phosphonium (B103445) salts, 18-Crown-6) to facilitate the reaction between the phthalimide salt and the alkyl halide, especially in nonpolar solvents like benzene (B151609) or toluene. sciencemadness.org

Condensation of Phthalic Anhydride with Primary Amines

A more direct and atom-economical approach to N-substituted phthalimides is the condensation reaction between phthalic anhydride and a primary amine. organic-chemistry.org This method is particularly straightforward when the primary amine is readily available. For the synthesis of N-(4-Bromophenethyl)-phthalimide, this involves reacting phthalic anhydride directly with 4-bromophenethylamine (B146110), typically with heating. nih.gov

The reaction proceeds via a two-step mechanism. Initially, the amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a phthalamic acid intermediate. chemrxiv.org Subsequent heating promotes an intramolecular cyclization via dehydration, where the carboxylic acid and the amide functionalities condense to form the stable five-membered imide ring. youtube.com

Reaction Scheme:

This condensation is often carried out at elevated temperatures, sometimes in the range of 150-160°C. youtube.com

To improve the efficiency and mildness of imide synthesis, various catalytic systems have been developed. These include both metal-based and metal-free catalysts. Transition metals like palladium, copper, rhodium, and ruthenium have been employed in carbonylative cyclization reactions to construct the phthalimide ring from various precursors. rsc.orgnih.govacs.org For instance, nano-Cu₂O has been used as a catalyst for the assembly of phthalimides from 2-halobenzoic acids and amines in water, highlighting a green chemistry approach. rsc.orgacs.org

Lewis acids have also been shown to catalyze the condensation of anhydrides with amines. For example, TaCl₅-silica gel has been used as a Lewis acid catalyst in a solvent-free procedure under microwave irradiation to prepare imides. organic-chemistry.org Organocatalysis represents a greener alternative to metal catalysts, offering advantages such as lower cost, reduced toxicity, and insensitivity to moisture and air. rsc.org N-Heterocyclic carbenes (NHCs), for instance, have been used to catalyze the synthesis of N-aryl phthalimides under mild conditions. chemrxiv.org

| Catalyst System | Reactants | Conditions | Advantage |

| Nano-Cu₂O | 2-halobenzoic acids, amines, TMSCN | Water | Green solvent, no ligand/additive needed rsc.orgacs.org |

| Pd-complex | ortho-dihaloarene, amine, CO | Ionic liquid | Three-component reaction rsc.org |

| TaCl₅-silica gel | Anhydrides, amines | Microwave, solvent-free | Efficient, solvent-free organic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | Phthalamic acid | Mild conditions | Organocatalytic, mild chemrxiv.org |

The choice of solvent can significantly impact the efficiency of phthalimide synthesis. In the Gabriel synthesis, polar aprotic solvents like N,N-dimethylformamide (DMF) are often excellent choices because they can dissolve potassium phthalimide, facilitating the SN2 reaction with the alkyl halide. masterorganicchemistry.comsciencemadness.org For the condensation of phthalic anhydride with amines, high-boiling point solvents are often used to achieve the necessary temperatures for dehydration.

Recent research has focused on more environmentally benign solvents. Water has been successfully used as a solvent in certain catalytic systems, such as the nano-Cu₂O-catalyzed synthesis of phthalimides, which is advantageous due to its low cost and minimal environmental impact. rsc.org Ionic liquids have also been explored as green solvent alternatives for palladium-catalyzed carbonylation reactions to produce N-substituted phthalimides. rsc.org

| Solvent | Synthetic Method | Role/Advantage |

| N,N-Dimethylformamide (DMF) | Gabriel Synthesis | Solubilizes potassium phthalimide, accelerating the reaction. masterorganicchemistry.comsciencemadness.org |

| Xylene/Toluene | Gabriel Synthesis | High-boiling, nonpolar solvents used in traditional methods. sciencemadness.org |

| Water | Catalytic Condensation (nano-Cu₂O) | Environmentally friendly "green" solvent. rsc.org |

| Ionic Liquids | Pd-catalyzed Carbonylation | "Green" solvent alternative for catalytic reactions. rsc.org |

| Acetonitrile (CH₃CN) | O-alkylation with N-bromoalkylphthalimides | Common solvent for alkylation reactions. mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. In the context of phthalimide synthesis, microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. mdpi.commdpi.com

The direct condensation of phthalic anhydride with primary amines is particularly amenable to microwave heating. For example, the reaction of various phthalic anhydrides with 4-aminoquinoline-diamines in DMSO at 160°C under microwave irradiation afforded the desired phthalimides in high yields (81-92%) in just 2 minutes. nih.gov Similarly, the synthesis of other phthalimide derivatives has been achieved efficiently, with reactions completing in minutes rather than hours or days. mdpi.comlatamjpharm.org This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture. psu.edu

A comparative study on the synthesis of dihomooxacalix acs.orgarene phthalimides via alkylation demonstrated the superiority of microwave-assisted methods over conventional heating. The microwave-assisted reactions were complete in under 45 minutes, yielding the desired products with higher selectivity, whereas the conventional method was incomplete even after 7 days of reflux. mdpi.com

Synthesis of the 4-Bromophenethyl Amine Precursor

The primary amine, 4-bromophenethylamine, is the key precursor for the direct condensation synthesis of N-(4-Bromophenethyl)-phthalimide. ontosight.ai This precursor can be synthesized through various routes. A common laboratory method involves the bromination of phenethylamine. ontosight.ai Another synthetic pathway starts from 4-bromocinnamic acid. chemicalbook.com Commercially, 4-bromophenethylamine is available and is described as a liquid with a boiling point of 63-72 °C at 0.2 mmHg. sigmaaldrich.com Its identity is confirmed by its molecular formula, C₈H₁₀BrN, and molecular weight of approximately 200.08 g/mol . ontosight.aisigmaaldrich.com

Bromination Strategies for Phenethyl Moieties

The introduction of a bromine atom onto the phenethyl scaffold is a critical step in the synthesis of N-(4-Bromophenethyl)-phthalimide. This can be achieved through several methodologies, primarily electrophilic aromatic bromination and radical bromination, each with its own set of advantages and substrate scope considerations. The 2-phenethylamine structure itself is a common motif in medicinal chemistry, appearing in numerous biologically active compounds. nih.gov

Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. dokumen.pub In the context of phenethylamines, direct bromination of the phenyl ring is a common strategy. The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule to generate a potent electrophile. dokumen.publibretexts.org

The mechanism proceeds through a two-step process:

Formation of the Arenium Ion: The π-electrons of the benzene ring attack the electrophilic bromine, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org This step is typically the rate-determining step of the reaction as it disrupts the aromaticity of the ring. dokumen.pub

Deprotonation: A weak base, often the bromide ion generated in the reaction, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated product. libretexts.org

For highly activated aromatic compounds like phenols and anilines, bromination can occur readily, sometimes even without a catalyst, and can lead to polybrominated products. dokumen.pub To control the reaction and achieve selective monobromination, less reactive brominating agents such as N-bromosuccinimide (NBS) in combination with a silica (B1680970) gel support or tetraalkylammonium tribromides can be employed. dokumen.pubresearchgate.net The regioselectivity of the bromination is governed by the directing effects of the substituents already present on the aromatic ring. mdpi.com

Recent computational studies have suggested that the classic mechanism involving a discrete arenium ion may be an oversimplification, with evidence pointing towards a more complex addition-elimination pathway in some cases. chemistryworld.com

Radical bromination offers an alternative pathway, particularly for the bromination of alkyl side chains. This method involves the use of reagents that can generate bromine radicals, such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light. youtube.com

The reaction proceeds via a radical chain mechanism:

Initiation: The radical initiator decomposes to form initial radicals, which then abstract a hydrogen atom from HBr to generate a bromine radical.

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of the phenethyl moiety, forming a relatively stable benzylic radical. This radical then reacts with a molecule of Br₂ to yield the brominated product and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radicals.

Radical bromination is highly selective for the weakest C-H bond, which in the case of a phenethyl group would be the benzylic position. youtube.com This method is particularly useful when bromination is desired on the alkyl chain rather than the aromatic ring. youtube.com

Targeted Synthesis of N-(4-Bromophenethyl)-phthalimide

The direct synthesis of N-(4-Bromophenethyl)-phthalimide typically involves the reaction of 4-bromophenethylamine with phthalic anhydride or its derivatives. This transformation is a specific application of the broader class of reactions used to form phthalimides.

The synthesis of N-substituted phthalimides from phthalic anhydride and primary amines can be achieved under various conditions. researchgate.net Traditional methods often involve heating the reactants in a solvent like acetic acid. researchgate.net The use of microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.netnih.gov For instance, reactions that take hours under conventional heating can be completed in minutes with microwave assistance. nih.gov

A common procedure for the synthesis of N-phenyl phthalimide analogues involves refluxing the corresponding aniline (B41778) with phthalic anhydride in a suitable solvent. nih.gov In one patented method for a related compound, N-methyl-4-bromo-5-aminophthalimide, the synthesis involved a bromination step using hydrobromic acid and sodium bromide, followed by post-processing with methanol (B129727) to improve purity. google.com

The choice of solvent and catalyst can also play a crucial role. For example, the N-alkylation of phthalimide with alkyl halides can be efficiently carried out in ionic liquids with potassium hydroxide as the base. organic-chemistry.org

Here is a table summarizing various reaction conditions for phthalimide synthesis:

| Reactants | Conditions | Yield | Reference |

| Phthalic anhydride, primary amines | Acetic acid, 110°C, sulphamic acid catalyst | 86-98% | researchgate.net |

| 4,7-dichloroquinoline, diamines | Triethylamine, then microwave irradiation with phthalic anhydride | 89% | nih.gov |

| Phthalic anhydride, aryl amine | Acetic acid, Na-acetate, microwave irradiation (600W) | Not specified | researchgate.net |

| o-dicyanobenzene, L-phenylglycinol | Cu(OAc)₂·H₂O, chlorobenzene, reflux | Not specified | google.com |

This table is for illustrative purposes and the conditions may vary for the specific synthesis of N-(4-Bromophenethyl)-phthalimide.

Optimizing the yield and purity of N-(4-Bromophenethyl)-phthalimide involves careful control of reaction parameters and effective purification techniques. The choice of the synthetic route itself can impact the final yield. For instance, innovations in the Gabriel synthesis aim for higher yields and better cost-effectiveness. patsnap.com

Recrystallization is a common and effective method for purifying the final product. youtube.com In one documented synthesis of phthalimide, after the initial reaction, the product was purified by recrystallization from ethanol, which resulted in the formation of well-defined crystals. youtube.com The initial yield before recrystallization is often higher, but some product is inevitably lost during this purification step to achieve higher purity. youtube.com

Another strategy to enhance purity involves a post-synthesis washing or slurrying step. In the synthesis of N-methyl-4-bromo-5-aminophthalimide, the crude product was refluxed in methanol to remove impurities, leading to a finer product without a significant reduction in yield. google.com

The use of high-performance liquid chromatography (HPLC) can be employed to monitor the progress of the reaction and determine the purity of the final product, ensuring that the reaction is stopped at the optimal time to maximize the yield of the desired compound and minimize the formation of byproducts. google.com

Green Chemistry Approaches in Phthalimide Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. rsc.org For phthalimide synthesis, this includes the use of greener catalysts and reaction conditions. Metal-free synthesis methods, utilizing organocatalysis, base catalysis, or acid catalysis, are gaining traction as they are often more cost-effective, less toxic, and less sensitive to air and moisture compared to transition metal catalysts. rsc.org

One innovative approach involves the use of a recoverable protecting agent for the synthesis of primary amines, which is a key component of the Gabriel synthesis. rsc.org This method improves the atom economy of the process by allowing for the direct recycling of a coproduct back into a reactant. rsc.org

The use of microwave irradiation, as mentioned earlier, not only accelerates reactions but can also be considered a green chemistry approach as it often leads to cleaner reactions with fewer side products and can sometimes be performed in the absence of a solvent. researchgate.netnih.gov Furthermore, the development of electrochemical methods for the reduction of cyclic imides offers a practical and efficient alternative at room temperature, with a broad substrate scope and high functional group tolerance. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of N 4 Bromophenethyl Phthalimide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms within the N-(4-Bromophenethyl)-phthalimide molecule can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of N-(4-Bromophenethyl)-phthalimide provides valuable information about the chemical environment of the hydrogen atoms in the molecule. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum displays distinct signals corresponding to the aromatic protons of the phthalimide (B116566) and the bromophenethyl groups, as well as the aliphatic protons of the ethyl chain.

The protons on the phthalimide ring typically appear as two multiplets in the downfield region of the spectrum, around δ 7.82 and δ 7.70 ppm. rsc.org The protons on the 4-bromophenethyl group also give rise to signals in the aromatic region. Specifically, the two protons on the benzene (B151609) ring adjacent to the ethyl group appear as a doublet at approximately δ 7.16 ppm, while the two protons adjacent to the bromine atom are observed as a doublet around δ 6.81 ppm. rsc.org

The aliphatic protons of the ethyl linker between the two aromatic systems are observed as two triplets. The triplet corresponding to the methylene (B1212753) group attached to the phthalimide nitrogen (N-CH₂) typically appears around δ 3.85-3.91 ppm. rsc.org The other methylene group, which is attached to the brominated phenyl ring (Ar-CH₂), gives a signal at approximately δ 2.90-2.96 ppm. rsc.org The coupling between these adjacent methylene groups results in the characteristic triplet splitting pattern.

Interactive Table 1: ¹H NMR Chemical Shift Data for N-(4-Bromophenethyl)-phthalimide

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| Phthalimide Protons | 7.82 | dd |

| Phthalimide Protons | 7.70 | dd |

| 4-Bromophenethyl Protons (adjacent to ethyl) | 7.16 | d |

| 4-Bromophenethyl Protons (adjacent to Br) | 6.81 | d |

| N-CH₂ | 3.85-3.91 | m |

| Ar-CH₂ | 2.90-2.96 | m |

Note: dd = doublet of doublets, d = doublet, m = multiplet. Data sourced from a study by The Royal Society of Chemistry. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of N-(4-Bromophenethyl)-phthalimide. The carbonyl carbons of the phthalimide group are the most deshielded, appearing at approximately δ 168.2 ppm. rsc.org The aromatic carbons of the phthalimide ring resonate around δ 133.9, 132.1, and 123.2 ppm. rsc.org

The carbons of the 4-bromophenethyl group also have characteristic chemical shifts. The carbon atom bonded to the bromine atom is observed around δ 129.8 ppm. rsc.org The other aromatic carbons of this ring appear at approximately δ 130.0 and 113.9 ppm. rsc.org The aliphatic carbons of the ethyl chain are found in the upfield region of the spectrum, with the N-CH₂ carbon at about δ 39.4 ppm and the Ar-CH₂ carbon at approximately δ 33.7 ppm. rsc.org

Interactive Table 2: ¹³C NMR Chemical Shift Data for N-(4-Bromophenethyl)-phthalimide

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C=O (Phthalimide) | 168.2 |

| Aromatic C (Phthalimide) | 133.9 |

| Aromatic C (Phthalimide) | 132.1 |

| Aromatic C (Phthalimide) | 123.2 |

| Aromatic C-Br | 129.8 |

| Aromatic C | 130.0 |

| Aromatic C | 113.9 |

| N-CH₂ | 39.4 |

| Ar-CH₂ | 33.7 |

Note: Data sourced from a study by The Royal Society of Chemistry. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton and carbon signals and elucidating the connectivity of the molecule. nih.govlibretexts.orgsdsu.eduyoutube.com

A COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. sdsu.edu For N-(4-Bromophenethyl)-phthalimide, this would confirm the coupling between the adjacent methylene protons of the ethyl chain.

The HMQC (or its more modern counterpart, HSQC - Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded proton and carbon atoms. libretexts.orgyoutube.com This allows for the direct assignment of a proton signal to its attached carbon, for instance, confirming the assignments of the N-CH₂ and Ar-CH₂ protons to their respective carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N-(4-Bromophenethyl)-phthalimide exhibits several characteristic absorption bands that confirm the presence of its key functional groups. nih.govresearchgate.net The most prominent features are the strong absorption bands corresponding to the carbonyl (C=O) groups of the phthalimide ring. These typically appear as two distinct bands due to symmetric and asymmetric stretching vibrations. mdpi.com

The aromatic C-H stretching vibrations of both the phthalimide and bromophenethyl rings are observed in the region of 3100-3000 cm⁻¹. mdpi.com The aliphatic C-H stretching vibrations of the methylene groups in the ethyl chain appear in the 2960–2850 cm⁻¹ region. mdpi.com

Raman Spectroscopy (if applicable)

While FT-IR spectroscopy is more commonly reported, Raman spectroscopy can provide complementary information. In a Raman spectrum of N-(4-Bromophenethyl)-phthalimide, the aromatic ring vibrations would be expected to give strong signals. The symmetric C=O stretching vibration, which may be weak in the IR spectrum, could be more prominent in the Raman spectrum. The C-Br stretching vibration would also be observable.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of N-(4-Bromophenethyl)-phthalimide through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides the determination of the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio to a very high degree of precision. For N-(4-Bromophenethyl)-phthalimide (molecular formula C₁₆H₁₂BrNO₂), HRMS is critical for confirming its elemental formula by distinguishing its exact mass from other potential compounds with the same nominal mass.

Techniques such as Fourier transform ion cyclotron resonance mass spectrometry (FTICR-MS) and Orbitrap mass spectrometry offer the ultra-high resolution required for this task. nist.gov The expected monoisotopic mass of the [M+H]⁺ ion of N-(4-Bromophenethyl)-phthalimide would be calculated with high precision, allowing for unambiguous formula assignment. This high mass accuracy (typically below 5 ppm) is indispensable for confirming the identity of the compound in complex mixtures or for verifying the outcome of a chemical synthesis. nih.gov

Table 1: Predicted HRMS Data for N-(4-Bromophenethyl)-phthalimide Adducts

| Adduct Ion | Molecular Formula | Predicted m/z |

| [M+H]⁺ | C₁₆H₁₃BrNO₂⁺ | 329.0124 |

| [M+Na]⁺ | C₁₆H₁₂BrNNaO₂⁺ | 351.9944 |

| [M+K]⁺ | C₁₆H₁₂BrKNO₂⁺ | 367.9683 |

Note: Predicted m/z values are based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile molecules like N-(4-Bromophenethyl)-phthalimide by transferring ions from solution into the gas phase. acs.org When coupled with tandem mass spectrometry (MS/MS), ESI-MS provides detailed structural information through collision-induced dissociation (CID). rsc.orgnih.govrsc.org

The fragmentation of N-substituted phthalimides under ESI-MS/MS conditions typically follows predictable pathways. rsc.org For N-(4-Bromophenethyl)-phthalimide, the protonated molecule [M+H]⁺ would likely undergo fragmentation through several key pathways:

Cleavage of the phenethyl-imide bond: This would be a dominant fragmentation pathway, leading to the formation of a stable phthalimide fragment and a 4-bromophenethyl cation.

Fragmentation within the phenethyl group: Benzylic cleavage is common, which would result in the loss of a bromobenzyl radical to form a tropylium-like ion.

Losses from the phthalimide ring: The phthalimide structure itself can fragment, often through the loss of carbon monoxide (CO). researchgate.net

Table 2: Expected ESI-MS/MS Fragmentation of N-(4-Bromophenethyl)-phthalimide

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 329.01 | 148.03 | [Phthalimide+H]⁺ |

| 329.01 | 182.98 | [4-Bromophenethyl]⁺ cation |

| 329.01 | 104.03 | Tropylium-like ion from phthalimide |

| 148.03 | 120.04 | Loss of CO from phthalimide fragment |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its chromophoric systems and, in certain cases, its chiral nature.

The UV-Vis spectrum of N-(4-Bromophenethyl)-phthalimide is dominated by the electronic transitions within its two main chromophores: the phthalimide group and the 4-bromophenyl group. The phthalimide moiety itself exhibits strong absorption bands in the UV region. photochemcad.comnih.gov The spectrum is expected to show characteristic absorptions corresponding to π → π* transitions.

The primary absorption bands for the phthalimide core are typically observed around 220-240 nm and 290-300 nm. nih.gov The presence of the 4-bromophenyl group, an additional chromophore, is expected to cause a slight bathochromic (red) shift and potentially hyperchromic effects on these bands due to electronic conjugation and substituent effects.

Table 3: Expected UV-Vis Absorption Maxima for N-(4-Bromophenethyl)-phthalimide in Ethanol

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phthalimide | π → π | ~240 |

| Phthalimide | π → π | ~295 |

| 4-Bromophenyl | π → π* | ~225 |

Note: These are estimated values based on data for phthalimide and related aromatic compounds. The exact maxima and molar absorptivity would need to be determined experimentally. photochemcad.comresearchgate.netscience-softcon.de

N-(4-Bromophenethyl)-phthalimide is an achiral molecule and therefore does not exhibit a circular dichroism (CD) spectrum on its own. However, CD spectroscopy would be an invaluable tool for studying chiral analogues of this compound or its interactions with chiral environments.

For instance, if a chiral center were introduced into the phenethyl linker, the resulting enantiomers would produce mirror-image CD spectra. This would allow for the determination of the absolute configuration and the study of chiroptical properties. Furthermore, if N-(4-Bromophenethyl)-phthalimide were to bind to a chiral biological macromolecule, such as a protein or DNA, an induced CD spectrum might be observed. This induced spectrum would provide information about the binding mode and the conformational changes in either the ligand or the macromolecule upon complex formation.

X-ray Diffraction Studies

While a specific crystal structure for N-(4-Bromophenethyl)-phthalimide is not publicly available, X-ray diffraction studies on closely related N-substituted phthalimides provide a strong basis for predicting its solid-state conformation and packing. hhu.demdpi.comuspex-team.org Single-crystal X-ray diffraction would definitively establish the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

Based on studies of similar molecules, the phthalimide ring system is expected to be essentially planar. uspex-team.org The molecule would likely adopt a conformation where the phenethyl group is extended away from the phthalimide ring. In the crystal lattice, molecules would be expected to pack in a way that maximizes intermolecular forces, such as π-π stacking interactions between the aromatic rings of the phthalimide and bromophenyl groups, and potentially C-H···O or C-H···Br hydrogen bonds. The presence of the bromine atom could also lead to halogen bonding (Br···O or Br···π interactions), which can significantly influence the crystal packing arrangement. uspex-team.org

Single Crystal X-ray Crystallography for Molecular Structure Determination

A single-crystal X-ray crystallography study of N-(4-Bromophenethyl)-phthalimide would provide the definitive, three-dimensional molecular structure in the solid state. This powerful technique determines the precise spatial arrangement of atoms by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. Key data obtained would include:

Crystal System and Space Group: Describing the symmetry of the crystal lattice.

Unit Cell Dimensions: The exact lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The x, y, and z positions of each atom in the asymmetric unit.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles they form, confirming the molecular connectivity.

Intermolecular Interactions: Identification of non-covalent forces like hydrogen bonds, halogen bonds, or π-π stacking interactions that dictate how the molecules pack together in the crystal lattice.

Without a published crystallographic information file (CIF) or a structural report, these parameters for N-(4-Bromophenethyl)-phthalimide cannot be provided.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction is a crucial technique for analyzing the crystalline nature of a bulk sample. It is used for phase identification, assessing sample purity, and analyzing the material's crystallinity. A PXRD analysis of a synthesized batch of N-(4-Bromophenethyl)-phthalimide would yield a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for the crystalline solid. By comparing the experimental pattern to a database or a pattern calculated from single-crystal data, one can confirm the identity and phase purity of the compound. However, no reference PXRD pattern for N-(4-Bromophenethyl)-phthalimide is currently available in the literature.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. The results are then compared to the theoretically calculated percentages based on the compound's molecular formula, which for N-(4-Bromophenethyl)-phthalimide is C₁₆H₁₂BrNO₂.

This comparison is essential for confirming the empirical formula and assessing the purity of a newly synthesized compound. A typical report would present the findings in a tabular format, showing the calculated versus found percentages for C, H, and N. This experimental data is not available in published sources for N-(4-Bromophenethyl)-phthalimide.

Computational Chemistry and Theoretical Investigations of N 4 Bromophenethyl Phthalimide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the properties of molecules. By approximating the electron density of a system, DFT calculations can determine various molecular attributes with a good balance of accuracy and computational cost. For N-(4-Bromophenethyl)-phthalimide, DFT studies, often employing the B3LYP functional with a 6-31G basis set, provide a foundational understanding of its characteristics.

Molecular Geometry Optimization and Conformational Analysis

The first step in a typical DFT study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to the lowest energy state on the potential energy surface. For N-(4-Bromophenethyl)-phthalimide, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Representative Optimized Geometrical Parameters for a Phthalimide (B116566) Derivative (Illustrative)

| Parameter | Bond Length (Å) / Angle (°) |

| C=O | 1.21 |

| C-N (imide) | 1.40 |

| N-C (linker) | 1.48 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-Br | 1.91 |

| ∠(O=C-N) | 125.0 |

| ∠(C-N-C) | 110.0 |

Note: This table is illustrative and based on typical values for similar structures. The actual parameters for N-(4-Bromophenethyl)-phthalimide would require specific calculation.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is fundamental to predicting its reactivity and spectroscopic behavior. DFT provides several avenues to analyze the distribution and energy of electrons within N-(4-Bromophenethyl)-phthalimide.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

In N-(4-Bromophenethyl)-phthalimide, the HOMO is typically localized on the electron-rich phthalimide and bromophenethyl moieties, while the LUMO is often distributed over the phthalimide ring. The precise energies and the gap are influenced by the specific conformation of the molecule.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phthalimide Derivative

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.75 |

| HOMO-LUMO Gap | 5.10 |

Note: These values are representative and serve to illustrate the typical range for such compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate regions of varying electrostatic potential. Red areas signify regions of high electron density (negative potential), which are prone to electrophilic attack, while blue areas denote electron-deficient regions (positive potential), susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.

For N-(4-Bromophenethyl)-phthalimide, the MEP map would be expected to show negative potential around the carbonyl oxygen atoms of the phthalimide group, making them potential sites for hydrogen bonding. The region around the bromine atom would also exhibit some negative potential, while the hydrogen atoms of the aromatic rings and the ethyl linker would show positive potential.

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. This provides a quantitative measure of the electron distribution and can help in understanding the molecule's polarity and electrostatic interactions. While known to be basis-set dependent, Mulliken charges offer a useful qualitative picture.

In N-(4-Bromophenethyl)-phthalimide, the nitrogen and oxygen atoms of the phthalimide group and the bromine atom are expected to carry negative Mulliken charges due to their high electronegativity. Conversely, the carbon and hydrogen atoms would generally possess positive charges.

Table 3: Representative Mulliken Atomic Charges for Key Atoms in a Phthalimide Derivative (Illustrative)

| Atom | Mulliken Charge (a.u.) |

| O (carbonyl) | -0.45 |

| N (imide) | -0.30 |

| Br | -0.15 |

| C (carbonyl) | +0.50 |

| C (attached to Br) | +0.05 |

Note: This table provides an illustrative example of the expected charge distribution.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Theoretical calculations of vibrational frequencies can aid in the assignment of bands observed in infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized geometry, a theoretical spectrum can be generated. For N-(4-Bromophenethyl)-phthalimide, characteristic vibrational modes would include the stretching of the carbonyl groups, the C-N bonds, the aromatic C-H bonds, and the C-Br bond.

Furthermore, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the presence of a magnetic field, theoretical chemical shifts can be obtained. These predicted shifts for ¹H and ¹³C nuclei can be correlated with experimental NMR spectra to confirm the molecular structure. For instance, the protons on the phenethyl linker and the aromatic rings of N-(4-Bromophenethyl)-phthalimide would have distinct predicted chemical shifts based on their electronic environment.

Molecular Modeling and Dynamics Studies

Molecular modeling and dynamics studies are powerful computational tools that allow for the detailed examination of molecular structures and their interactions. For phthalimide derivatives, these studies have been instrumental in understanding their binding mechanisms to various biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its protein target. In the context of phthalimide derivatives, molecular docking studies have been crucial in identifying potential biological targets and elucidating the structural basis for their activity.

For instance, studies on various N-substituted phthalimides have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. nih.govnih.govnih.gov These computational analyses are fundamental in predicting how a molecule like N-(4-Bromophenethyl)-phthalimide might behave in a biological system.

A key output of molecular docking is the prediction of binding affinity, often expressed as a scoring function. This score estimates the strength of the interaction between the ligand and its target. While specific binding affinity data for N-(4-Bromophenethyl)-phthalimide is not extensively documented in publicly available literature, studies on analogous phthalimide derivatives provide valuable insights into the range of binding energies that can be expected.

For example, a computational study on a series of phthalimide-based thiazoles as human neutrophil elastase (HNE) inhibitors revealed varying binding affinities, which were correlated with their inhibitory activities. nih.gov The docking scores for these compounds, which share the core phthalimide structure, help in understanding the potential efficacy of new derivatives.

Table 1: Example of Molecular Docking Scores for Phthalimide Derivatives against Human Neutrophil Elastase (HNE)

| Compound | Substituent on Phenyl Ring | IC50 (µM) | Docking Score (kcal/mol) |

| 4c | 4-trifluoromethyl | 12.98 | Not specified |

| 4e | 4-naphthyl | 15.58 | Not specified |

| 4h | 2,4,6-trichloro | 16.62 | Not specified |

Data from a study on phthalimide-based thiazole (B1198619) derivatives, not N-(4-Bromophenethyl)-phthalimide. The specific docking scores were not provided in the source, but the inhibitory concentrations (IC50) suggest strong binding. nih.gov

Similarly, docking analyses of other N-substituted phthalimides against the gibberellin receptor GID1A have shown that the binding energy is a critical factor in their biological activity. nih.gov

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interaction modes between a ligand and its target. These interactions are primarily non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Studies on various phthalimide derivatives have consistently highlighted the importance of the phthalimide moiety in forming key interactions. The carbonyl groups of the phthalimide are often involved in hydrogen bonding with amino acid residues in the active site of a protein. nih.gov

For example, in the study of N-substituted phthalimides as gibberellin-like agents, it was found that the carbonyl groups of the phthalimide fragment formed multiple hydrogen bonds with Ser191 and Tyr322 residues in the GID1A receptor. nih.gov Furthermore, hydrophobic interactions, often described as "hat-shaped," played a significant role in the binding of these compounds. nih.gov

In another study investigating the interaction of phthalimide analogs with plasma proteins, molecular docking revealed that hydrogen bonds and hydrophobic interactions were the primary forces stabilizing the ligand-protein complexes. nih.gov For instance, one derivative formed a hydrogen bond with an arginine residue (Arg96) and engaged in π-π stacking and T-shaped interactions with tyrosine residues (Tyr32, Tyr99). nih.gov

Table 2: Key Interaction Modes of Phthalimide Derivatives with Biological Targets

| Derivative Class | Target Protein | Key Interacting Residues | Types of Interactions |

| Phthalimide-based thiazoles | Human Neutrophil Elastase | Not specified | Ligand-receptor pattern of interactions |

| N-substituted phthalimides | Gibberellin Receptor GID1A | Ser191, Tyr322 | Multiple hydrogen bonds, "hat-shaped" hydrophobic interactions |

| Phthalimide analogs | Plasma Proteins (e.g., gamma globulin) | Arg96, Tyr32, Tyr99 | Hydrogen bonding, π-π stacking, π-π T-shaped interactions |

This table summarizes findings from studies on various phthalimide derivatives, illustrating common interaction patterns. nih.govnih.govnih.gov

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational stability of the ligand-protein complex and the dynamics of their interactions.

For N-substituted phthalimides, MD simulations have been employed to validate the stability of the docked poses and to understand the flexibility of the ligand within the binding pocket. nih.gov These simulations can reveal how the interactions change over time and can help to identify the most stable binding modes. The results of MD simulations can confirm that the key hydrogen bonds and hydrophobic interactions predicted by docking are maintained throughout the simulation, lending greater confidence to the proposed binding model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for N-(4-Bromophenethyl)-phthalimide were found, the methodology has been applied to broader classes of N-substituted phthalimides. nih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been used to understand the structure-activity relationships of N-substituted phthalimides with gibberellin-like activity. nih.gov These models generate 3D contour maps that show which regions of the molecule are sensitive to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The findings from these models confirmed that the gibberellin-like activity of these phthalimides is strongly influenced by the hydrogen bond donor and acceptor fields, which corresponds to the hydrogen bonding interactions observed in the docking studies. nih.gov Such models are invaluable for designing new derivatives with potentially enhanced activity. nih.gov

Reactivity and Chemical Transformations of N 4 Bromophenethyl Phthalimide

Reactions at the Bromine Moiety

The bromine atom on the phenethyl group of N-(4-Bromophenethyl)-phthalimide is a key site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in elaborating the molecular structure and introducing diverse functional groups.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The aryl bromide moiety of N-(4-Bromophenethyl)-phthalimide readily participates in palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron compound, typically an aryl or vinyl boronic acid or ester. mdpi.comnih.gov The reaction is generally catalyzed by a palladium(0) complex in the presence of a base. mdpi.com For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane (B91453) has been shown to produce good yields of the corresponding biaryl compounds. mdpi.com Microwave irradiation has also been effectively employed to accelerate these reactions, often in aqueous media. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Conditions | Product | Yield (%) |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Aryl/heteroaryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 70-80 °C, 18-22 h | 5-([1,1'-biphenyl]-4-yl)-4,6-dichloropyrimidines | Good |

| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 4 (0.25 mol%) | KOH | Water/TBAB | Microwave, 100-160°C, 5 min | 4-Acetyl-1,1'-biphenyl | 96 |

| 2-(4-bromophenyl)-1,3,4-oxadiazole | Neopentyl 4-fluorophenylboronic ester | Not specified | TMSOK | Not specified | Reflux, 6 h (with trimethyl borate) | Cross-coupled product | Not specified |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Copper-free Sonogashira couplings have also been developed. organic-chemistry.org The reaction is broadly applicable to various aryl halides and terminal alkynes, including those with functional groups. sci-hub.ruresearchgate.net

Table 2: General Conditions for Sonogashira Coupling

| Component | Example Reagents/Conditions |

| Aryl Halide | Aryl iodides, bromides, and chlorides |

| Alkyne | Terminal alkynes |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ |

| Copper Co-catalyst | CuI |

| Base | Amines (e.g., Et₃N, diisopropylamine) |

| Solvent | Toluene, DMF, NMP |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.orgmdpi.com This reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. nih.govnih.gov The use of N-heterocyclic carbene (NHC) ligands has been shown to enhance the efficiency of the Heck reaction. mdpi.com Microwave-assisted Heck reactions have also been reported to proceed in high yields in short reaction times. researchgate.net

Table 3: Heck Reaction of Aryl Bromides with Styrene

| Aryl Bromide | Catalyst System | Base | Solvent | Conditions | Yield (%) |

| 4-Bromoacetophenone | Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt | K₂CO₃ | DMF/H₂O (1:1) | 80 °C, 4 h | High |

| Aryl Halides | Benzimidazole salts / Pd(OAc)₂ | K₂CO₃ | DMF-H₂O | Microwave, 5 min | High |

Nucleophilic Substitutions and Derivatizations

The bromine atom in N-(4-Bromophenethyl)-phthalimide can be displaced by various nucleophiles, although this typically requires harsh conditions or activation, as direct nucleophilic aromatic substitution on an unactivated aryl halide is difficult. However, in specific contexts, such as the synthesis of phthalocyanines from 4-bromo-5-nitrophthalonitrile, the bromine can be substituted by nucleophiles like phenoxides in the presence of a deprotonating agent like potassium carbonate. researchgate.net

Reduction of the Carbon-Bromine Bond

The carbon-bromine bond can be reduced to a carbon-hydrogen bond, effectively removing the bromine atom. This transformation is typically achieved using reducing agents such as catalytic hydrogenation with a palladium catalyst or by using hydride reagents. This reaction can be useful when the bromine atom is used as a directing group or for strategic positioning during synthesis and is no longer needed in the final product.

Reactions at the Phthalimide (B116566) Nitrogen

The phthalimide group provides a protected form of a primary amine and its reactivity is centered around the imide functionality.

N-Alkylation and N-Acylation Reactions

The Gabriel synthesis, a classic method for preparing primary amines, utilizes the nucleophilicity of the phthalimide anion. wordpress.commasterorganicchemistry.com Phthalimide is first deprotonated by a base like potassium hydroxide (B78521) or sodium hydride to form a nucleophilic anion. wordpress.commasterorganicchemistry.com This anion can then react with an alkyl halide in an SN2 reaction to form an N-alkylated phthalimide. masterorganicchemistry.com While N-(4-Bromophenethyl)-phthalimide is already N-substituted, the principles of phthalimide chemistry are relevant to its synthesis and potential further modifications.

Functionalization of the N-Substituent for Further Elaboration

The N-phenethyl substituent of N-(4-Bromophenethyl)-phthalimide can be further functionalized. For instance, N-hydroxyphthalimide (NHP) esters, derived from carboxylic acids, are redox-active esters that can participate in radical-based cross-coupling reactions. caltech.eduresearchgate.netresearchgate.net These reactions allow for the decarboxylative coupling of the N-substituent with other partners. Nickel-catalyzed reductive cross-coupling reactions of N-hydroxyphthalimide esters with vinyl bromides have been shown to be highly enantioselective. nih.gov

The phthalimide group itself can be cleaved to liberate the primary amine. This is typically achieved by treatment with hydrazine (B178648) (the Ing-Manske procedure) or by acidic or basic hydrolysis. masterorganicchemistry.com This deprotection step is crucial for revealing the primary amine functionality for subsequent reactions.

Reactions of the Imide Carbonyls

Ring-Opening Reactions (e.g., Hydrolysis)

The hydrolysis of N-substituted phthalimides, such as N-(4-Bromophenethyl)-phthalimide, is a fundamental reaction often employed in synthetic chemistry, notably as the final step in the Gabriel synthesis of primary amines. byjus.comlibretexts.orglibretexts.org This process involves the cleavage of one or both of the amide bonds within the phthalimide ring, leading to the formation of phthalic acid or its corresponding salt and the primary amine. The reaction can be carried out under acidic or basic conditions. libretexts.orgyoutube.com

Under basic conditions, a hydroxide ion attacks one of the carbonyl carbons, leading to the formation of a tetrahedral intermediate. Subsequent ring opening yields the corresponding phthalamic acid salt. Further hydrolysis can then cleave the remaining amide bond to give phthalate (B1215562) and the primary amine. byjus.comresearchgate.net The mechanism is analogous to the base-catalyzed hydrolysis of esters. byjus.com

Acid-catalyzed hydrolysis proceeds by protonation of a carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by a water molecule. This also leads to the opening of the imide ring to form the phthalamic acid, which can be further hydrolyzed to phthalic acid and the primary amine under forcing conditions. libretexts.org

Table 1: Conditions for Hydrolysis of N-Alkyl Phthalimides

| Catalyst | Reagents | Products | Reference |

| Acid | HCl | Phthalic acid + Primary amine | youtube.com |

| Base | KOH or NaOH | Phthalate salt + Primary amine | byjus.comyoutube.com |

Reactions with Nucleophiles

Besides hydrolysis, the imide carbonyls of N-(4-Bromophenethyl)-phthalimide can react with a variety of other nucleophiles, leading to the cleavage of the phthalimide ring. A prominent example is hydrazinolysis, a milder alternative to acid or base hydrolysis for the liberation of the primary amine in the Gabriel synthesis. byjus.comyoutube.com

In this reaction, hydrazine attacks one of the carbonyl groups, initiating a process that ultimately leads to the formation of the very stable five-membered phthalhydrazide (B32825) ring and the desired primary amine. libretexts.orgyoutube.com This method is often preferred due to its high efficiency and milder reaction conditions compared to hydrolysis. youtube.com

Other nucleophiles such as secondary amines can also react with N-substituted phthalimides, resulting in ring-opened products. researchgate.net The general reactivity of the phthalimide carbonyls allows for reactions with a range of nucleophiles, including various amines and thiols, although the specific outcomes can depend on the nucleophile and the reaction conditions. nih.govnih.govvaia.com

Table 2: Reaction of N-Alkyl Phthalimides with Various Nucleophiles

| Nucleophile | Product of Ring Cleavage | Application | Reference |

| Hydrazine (NH₂NH₂) | Phthalhydrazide + Primary amine | Gabriel Synthesis | byjus.comlibretexts.orgyoutube.com |

| Secondary Amines (R₂NH) | N,N-Disubstituted phthalamide | Amide Synthesis | researchgate.net |

Photochemical Transformations of Phthalimides

The phthalimide chromophore exhibits a rich and diverse range of photochemical reactions. irb.hrresearchgate.net These transformations are typically initiated by the absorption of UV light, which promotes the phthalimide to an excited state. From this excited state, several reaction pathways are possible, including hydrogen abstraction, single electron transfer (SET), and cycloaddition reactions. irb.hrresearchgate.net While specific studies on N-(4-Bromophenethyl)-phthalimide are not prevalent, the general photochemical behavior of N-alkyl phthalimides provides a strong indication of its expected reactivity.

Photoreactions of phthalimide derivatives can be broadly categorized as follows:

Intramolecular Hydrogen Abstraction: When an N-alkyl side chain contains an abstractable hydrogen atom, particularly at the γ or δ position, intramolecular hydrogen abstraction can occur from the excited phthalimide carbonyl. This leads to the formation of a biradical intermediate which can then cyclize to form new heterocyclic structures, such as benzazepinediones. irb.hr

Single Electron Transfer (SET): The excited phthalimide can act as an electron acceptor in the presence of a suitable electron donor. In the context of N-substituted phthalimides, the substituent itself can act as the electron donor. For instance, N-alkenylphthalimides can undergo intramolecular SET, leading to the formation of a radical ion pair that can subsequently cyclize. rsc.org Photocyclization of N-(trimethylsilylmethoxyalkyl)phthalimides proceeds via an intramolecular SET mechanism. koreascience.kr

Cycloaddition Reactions: The excited phthalimide can participate in cycloaddition reactions with alkenes. For example, irradiation of N-acylphthalimides in the presence of cyclohexene (B86901) can result in [2+2] cycloaddition, followed by further rearrangements to yield 1,4-cycloadducts. dcu.ie

The specific photochemical pathway taken by N-(4-Bromophenethyl)-phthalimide would likely depend on the reaction conditions, such as the solvent and the presence of other reactants. The phenethyl group could potentially participate in intramolecular hydrogen abstraction or other photochemical processes.

Table 3: Types of Photochemical Transformations in Phthalimides

| Reaction Type | Description | Resulting Products | Reference |

| Hydrogen Abstraction | Intramolecular abstraction of a hydrogen atom by the excited carbonyl group. | Cyclized products (e.g., benzazepinediones) | irb.hr |

| Single Electron Transfer (SET) | Electron transfer from a donor to the excited phthalimide. | Radical ions leading to cyclized or addition products. | irb.hrresearchgate.netkoreascience.kr |

| Cycloaddition | Reaction of the excited phthalimide with an alkene. | Cycloadducts (e.g., benzoazepindiones) | irb.hrdcu.ie |

Applications in Materials Science and Supramolecular Chemistry

Development as Building Blocks for Functional Materials

The modular nature of N-(4-Bromophenethyl)phthalimide makes it an attractive candidate for the synthesis of advanced functional materials. The presence of the bromine atom and the phthalimide (B116566) moiety provides multiple avenues for chemical modification and incorporation into larger systems.

Incorporation into Polymeric Systems

While direct studies on the polymerization of N-(4-Bromophenethyl)phthalimide are not extensively documented, the principles of polymer chemistry suggest its utility as a monomer or a functional additive in various polymeric systems. The bromo-functionalized phenethyl group can serve as a site for polymerization reactions, such as cross-coupling reactions, to form novel polymer backbones. For instance, related N-substituted phthalimides have been utilized as building blocks for polymeric materials. The phthalimide group, known for its thermal stability and electron-accepting properties, can impart desirable characteristics to the resulting polymers.

The incorporation of N-(4-Bromophenethyl)phthalimide into a polymer can be designed to influence the material's properties in several ways:

Modification of Polymer Properties: The rigid phthalimide unit can enhance the thermal stability and mechanical strength of a polymer.

Introduction of Functionality: The bromo-substituent can be further modified post-polymerization to introduce other functional groups, allowing for the fine-tuning of the polymer's properties or for its use as a platform for grafting other molecules.

Controlled Polymer Architecture: The defined structure of the molecule allows for its use in creating polymers with specific architectures, such as in the formation of side-chain functionalized polymers.

| Potential Polymerization Strategies | Resulting Polymer Type | Potential Properties |

| Cross-coupling of the bromophenyl group | Conjugated polymers | Enhanced electronic and optical properties |

| Co-polymerization with other monomers | Random or block copolymers | Tunable mechanical and thermal properties |

| Grafting onto existing polymer backbones | Graft copolymers | Modified surface properties, improved compatibility |

Use in Optoelectronic Materials

The electron-deficient nature of the phthalimide ring system suggests that N-(4-Bromophenethyl)phthalimide could find applications in optoelectronic materials. Phthalimide derivatives are known to exhibit interesting photophysical properties and have been investigated for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The presence of the heavy bromine atom in N-(4-Bromophenethyl)phthalimide could also lead to enhanced intersystem crossing and potentially useful phosphorescent properties.

The potential roles of N-(4-Bromophenethyl)phthalimide in optoelectronic materials include:

Electron-Transporting Materials: The electron-withdrawing phthalimide core can facilitate the transport of electrons, a crucial function in many organic electronic devices.

Host Materials for Phosphorescent Emitters: The high triplet energy often associated with phthalimide derivatives could make them suitable as host materials for phosphorescent guest molecules in OLEDs.

Building Blocks for Non-Linear Optical (NLO) Materials: The combination of an electron-donating (phenethyl) and electron-accepting (phthalimide) moiety, connected through a flexible linker, could give rise to NLO properties.

Supramolecular Interactions and Assemblies

The structure of N-(4-Bromophenethyl)phthalimide is conducive to a range of noncovalent interactions, which are the driving forces for the formation of ordered supramolecular structures. These interactions are fundamental to the fields of crystal engineering and the design of "smart" materials.

Host-Guest Chemistry with Phthalimide Derivatives

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. wikipedia.org While specific host-guest studies involving N-(4-Bromophenethyl)phthalimide as a host are not prevalent, the phthalimide moiety is a known participant in such interactions. rsc.org The electron-rich cavity of macrocyclic hosts like cyclodextrins and calixarenes can encapsulate the phenethyl or bromophenyl group of N-(4-Bromophenethyl)phthalimide. rsc.orgnih.gov Conversely, the electron-deficient aromatic surface of the phthalimide group can act as a host for electron-rich guest molecules.

| Host Molecule | Potential Guest Molecule | Driving Interactions |

| Cyclodextrin | N-(4-Bromophenethyl)phthalimide | Hydrophobic interactions, van der Waals forces |

| Calixarene | N-(4-Bromophenethyl)phthalimide | π-π stacking, hydrophobic interactions |

| N-(4-Bromophenethyl)phthalimide | Electron-rich aromatic compounds | Anion-π interactions, charge-transfer interactions |

Self-Assembly and Network Formation

The interplay of various noncovalent forces can lead to the spontaneous self-assembly of N-(4-Bromophenethyl)phthalimide molecules into well-defined one-, two-, or three-dimensional networks. The final architecture of these assemblies is dictated by the subtle balance of these interactions. While the specific self-assembly behavior of N-(4-Bromophenethyl)phthalimide has not been detailed, studies on similar phthalimide derivatives demonstrate a rich variety of assembled structures, from simple dimers to complex extended networks. nih.gov

Role of Noncovalent Interactions (e.g., Anion-π, Hydrogen Bonding)

Several types of noncovalent interactions are expected to play a crucial role in the supramolecular chemistry of N-(4-Bromophenethyl)phthalimide.

Anion-π Interactions: The electron-deficient π-system of the phthalimide ring can engage in attractive interactions with anions, a phenomenon known as anion-π interaction. nih.govrsc.org This noncovalent bond, though weaker than traditional hydrogen bonds, can be a significant driving force in the assembly of supramolecular structures and in anion recognition. nih.govnih.gov The strength of this interaction can be tuned by modifying the electronic properties of the phthalimide ring.

Hydrogen Bonding: Although N-(4-Bromophenethyl)phthalimide lacks classical hydrogen bond donors, the carbonyl oxygen atoms of the phthalimide group can act as hydrogen bond acceptors. nih.govnih.gov In the presence of suitable donor molecules or in the solid state where C-H···O interactions can be significant, hydrogen bonding can play a critical role in directing the self-assembly process and stabilizing the resulting crystal packing. nih.govresearchgate.netnih.gov

The following table summarizes the key noncovalent interactions that can be anticipated for N-(4-Bromophenethyl)phthalimide and their potential influence on its supramolecular behavior.

| Interaction Type | Interacting Moieties | Potential Role in Supramolecular Assembly |

| Anion-π Interaction | Electron-deficient phthalimide ring and an anion | Anion recognition, stabilization of supramolecular architectures |

| π-π Stacking | Aromatic rings of the phthalimide and bromophenyl groups | Formation of columnar or layered structures |

| C-H···O Hydrogen Bonding | C-H bonds of the phenethyl group and carbonyl oxygens | Directional control of crystal packing, network formation |

| Halogen Bonding | Bromine atom and a Lewis base | Directional interaction contributing to crystal engineering |

Potential in Advanced Energy Materials

Role as Electrolyte Additives in Lithium-ion Batteries

There is no available research data to detail the role of N-(4-Bromophenethyl)phthalimide as an electrolyte additive in lithium-ion batteries.

Influence on Solid Electrolyte Interface (SEI) Formation

There is no available research data to describe the influence of N-(4-Bromophenethyl)phthalimide on SEI formation.

Q & A

Q. What are the established synthetic routes for N-(4-Bromophenyl)phthalimide, and how do reaction conditions influence yield?

N-(4-Bromophenyl)phthalimide is synthesized via nucleophilic substitution between phthalimide salts and 4-bromophenyl halides. A typical protocol involves reacting potassium phthalimide with 1-bromo-4-bromobenzene in anhydrous dimethylformamide (DMF) at 80–100°C for 12–24 hours . Yield optimization requires strict control of moisture (to prevent hydrolysis) and stoichiometric excess of the brominated aryl halide (1.2–1.5 eq). Lower yields (<60%) are often attributed to competing side reactions, such as dehalogenation under basic conditions.

Q. How can researchers verify the purity of N-(4-Bromobutyl)phthalimide, and what analytical techniques are recommended?

Purity assessment requires a combination of:

- HPLC (C18 column, acetonitrile/water gradient) to detect residual phthalimide or unreacted 1,4-dibromobutane .

- 1H NMR (CDCl₃, 400 MHz) to confirm the absence of peaks at δ 3.6–3.8 ppm (indicative of unreacted dibromobutane) .

- Melting point analysis (literature range: 98–100°C for N-(4-Bromobutyl)phthalimide) .

Q. What are the primary applications of N-(4-Bromophenyl)phthalimide in medicinal chemistry?

This compound serves as a precursor for:

- Kinase inhibitors : The bromophenyl group participates in Suzuki-Miyaura couplings to introduce aromatic pharmacophores .

- Anticancer agents : Derivatives exhibit activity against topoisomerase II via intercalation, as shown in murine lymphoma cell assays (IC₅₀ ~2.5 μM) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data for N-(4-Bromophenyl)phthalimide derivatives?

Discrepancies in NMR or IR spectra often arise from:

- Polymorphism : Crystallize the compound from different solvents (e.g., ethanol vs. hexane) and compare XRD patterns .

- Residual solvents : Use TGA-MS to identify low-level contaminants (e.g., DMF or THF) that distort NMR signals .

- Tautomerism : For thioamide analogues, computational modeling (DFT) can predict dominant tautomeric forms .

Q. What strategies optimize the coupling efficiency of N-(4-Bromobutyl)phthalimide in calixarene ligand synthesis?

Key parameters include:

Q. How do researchers address low reproducibility in biological assays involving N-(4-Bromophenyl)phthalimide derivatives?

Common pitfalls and solutions:

- Aggregation artifacts : Add 0.1% Tween-20 to assay buffers to disrupt non-specific aggregation .

- Metabolic instability : Incorporate deuterium at the methylene bridge (C-D bond) to prolong half-life in hepatic microsomes .

- Batch variability : Standardize synthetic protocols (e.g., flash chromatography vs. recrystallization) and validate purity with orthogonal methods .

Q. What computational methods predict the reactivity of N-(4-Bromophenyl)phthalimide in nucleophilic aromatic substitution?

- DFT calculations (B3LYP/6-31G*) model transition states to identify favored reaction pathways (e.g., para vs. meta substitution) .

- Hammett σ constants correlate electron-withdrawing effects of substituents on reaction rates (ρ = +2.1 for nitro groups) .

- Molecular docking (AutoDock Vina) predicts steric clashes in enzyme-binding pockets, guiding structural modifications .

Data Contradiction Analysis

Q. Why do reported melting points for N-(4-Bromobutyl)phthalimide vary across studies (98–112°C)?

Variations arise from:

- Polymorphism : Different crystallization solvents (ethanol vs. acetone) produce distinct crystal lattices .

- Impurity profiles : Residual 1,4-dibromobutane (b.p. 78°C) lowers observed melting points .

- Heating rate : Fast heating (10°C/min) in DSC may obscure phase transitions .

Safety and Handling

Q. What precautions are critical when handling N-(4-Bromophenyl)phthalimide in aqueous environments?

- Hydrolysis risk : The compound hydrolyzes slowly in water to release HBr (pH <3). Use neutral buffers and avoid prolonged exposure to moisture .

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; wear nitrile gloves and conduct reactions in a fume hood .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.